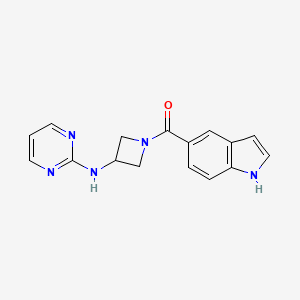

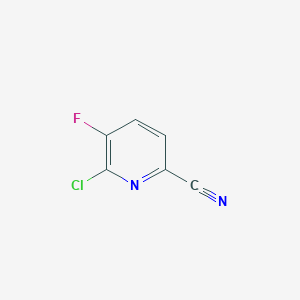

![molecular formula C21H25N5O B2843159 2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 2309778-05-8](/img/structure/B2843159.png)

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a complex organic molecule. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a piperidine ring, a pyrimidine ring, and a benzimidazole group. The piperidine ring is a common structural element in many pharmaceuticals . The pyrimidine ring is a basic aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds within the pyrimidine-benzimidazole family have shown promising in vitro antimicrobial and cytotoxic activities. Specifically, some derivatives demonstrated good inhibitory activities against Stenotrophomonas maltophilia and enhanced activities against MGC-803 cancer cell lines, comparing favorably with standard treatments like 5-Fu (Chen et al., 2014).

Antitubercular Activity

Research into the structure-activity relationships of antitubercular nitroimidazoles has uncovered potent bactericidal properties against Mycobacterium tuberculosis. Modifications to the molecular structure can lead to significant improvements in potency against this pathogen, highlighting the potential of these compounds as new antitubercular agents (Kim et al., 2009).

Antitumor Agents

Novel benzimidazole-pyrimidine conjugates have been synthesized and evaluated for their in vitro cytotoxic activity against a range of cancer cell lines, demonstrating marked potency. These findings suggest the potential of these conjugates as antitumor agents, opening new avenues for cancer treatment research (Abdel-Mohsen et al., 2010).

Corrosion Inhibition

Benzimidazole derivatives have been studied for their corrosion inhibition efficiency on steel in hydrochloric acid, showing high effectiveness. This research provides valuable insights into the application of these compounds in protecting metals from corrosion, which is crucial for various industrial applications (Yadav et al., 2016).

Future Directions

The future directions for research on this compound could include further exploration of its biological activity, potential therapeutic applications, and the development of new synthetic routes. Given the wide range of activities exhibited by piperidine derivatives, this compound could have potential applications in various fields of medicine .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of imidazole-containing compounds , which are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific mode of action for this compound would depend on its primary target, which is currently unknown.

Biochemical Pathways

Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The specific pathways affected by this compound would depend on its primary target and mode of action.

properties

IUPAC Name |

2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-25-19-5-3-2-4-17(19)24-21(25)26-10-8-15(9-11-26)13-27-20-12-18(16-6-7-16)22-14-23-20/h2-5,12,14-16H,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQJWSSGJCIXPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylate](/img/structure/B2843078.png)

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2843080.png)

![2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2843081.png)

![8-(2-Fluorobenzyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2843085.png)

![3-benzyl-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)